1,5-Dibromopentane
Overview
Description
1,5-Dibromopentane: is an organic compound with the molecular formula C5H10Br2 . It is a colorless to pale yellow liquid at room temperature and is known for its role as an intermediate in organic synthesis. The compound is also referred to as pentamethylene dibromide and is characterized by the presence of two bromine atoms attached to the terminal carbons of a five-carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromopentane can be synthesized through the bromination of pentane-1,5-diol. The process involves the following steps:
- In a 500-milliliter three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, 154 grams of 48% hydrobromic acid is added.
- The flask is cooled in an ice bath, and 130 grams of concentrated sulfuric acid is added slowly with stirring.
- To the resulting ice-cold solution, 35 grams of redistilled commercial pentane-1,5-diol is added dropwise.
- The reaction mixture is allowed to stand for 24 hours and then heated for 3 hours on a steam bath.
- The mixture separates into two layers, and the lower layer is washed with water, 10% sodium carbonate solution, and water again, then dried with magnesium sulfate .
Industrial Production Methods: Another method involves the bromination of tetrahydropyran:
- A mixture of 250 grams of 48% hydrobromic acid and 75 grams of concentrated sulfuric acid is placed in a 500-milliliter round-bottom flask.
- 21.5 grams of redistilled tetrahydropyran is added, and the mixture is refluxed gently for 3 hours.
- The lower layer of dibromide is separated and purified similarly to the previous method .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as primary amines to form N-alkylated piperidines.
Formation of Grignard Reagents: It can be used to prepare 1,5-di-Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Primary Amines: React with this compound to form N-alkylated piperidines.
Sodium Sulfide: Reacts with this compound to form tetrydrothiopyran (thiane).
Major Products:
N-Alkylated Piperidines: Formed from the reaction with primary amines.
Tetrydrothiopyran (Thiane): Formed from the reaction with sodium sulfide.
Scientific Research Applications
1,5-Dibromopentane has several applications in scientific research:
Organic Synthesis: It is used in the preparation of 1,5-di-Grignard reagents and novel spirocyclic pyrrolidones.
Biological Research: Acts as a growth supplement for the tropical marine yeast Yarrowia lipolytica 3589.
Medicinal Chemistry: Involved in the synthesis of N-alkylated piperidines, which are important intermediates in the pharmaceutical industry.
Material Science: Used in the synthesis of O-alkylated phloroglucinol derivatives, which form the core of poly(alkyl aryl ether) dendrimers.
Mechanism of Action
The mechanism of action of 1,5-dibromopentane primarily involves its reactivity as a dibromoalkane. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows this compound to act as an intermediate in the formation of various organic compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of Grignard reagents or N-alkylated piperidines .
Comparison with Similar Compounds
- 1,3-Dibromopropane
- 1,4-Dibromobutane
- 1,6-Dibromohexane
- 1,2-Dibromoethane
Comparison: 1,5-Dibromopentane is unique due to its five-carbon chain, which provides a balance between reactivity and stability. Compared to shorter-chain dibromoalkanes like 1,2-dibromoethane, it offers more flexibility in organic synthesis. Longer-chain dibromoalkanes like 1,6-dibromohexane may have different reactivity profiles due to the increased chain length .
Properties
IUPAC Name |
1,5-dibromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODDUNKEPPBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049395 | |
Record name | 1,5-Dibromopentane | |
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Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,5-Dibromopentane | |
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CAS No. |
111-24-0 | |
Record name | 1,5-Dibromopentane | |
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Record name | 1,5-Dibromopentane | |
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Record name | 1,5-DIBROMOPENTANE | |
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Record name | Pentane, 1,5-dibromo- | |
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Record name | 1,5-Dibromopentane | |
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Record name | 1,5-dibromopentane | |
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Record name | 1,5-DIBROMOPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-dibromopentane?
A1: The molecular formula of this compound is C5H10Br2 and its molecular weight is 230.0 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound can be characterized using 1H NMR. A characteristic signal is the α-CH2 triplet at δ −0.81 (J = 9 Hz). [] Other characterization methods include titration, quenching with chlorotrimethylsilane, and GLC. [, , ]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in ether, tetrahydrofuran (THF), and hydrocarbons. []
Q4: What are some applications of this compound in organic synthesis?
A4: this compound is a versatile reagent for constructing various ring systems:
- Cyclopentane Derivatives: Electrochemical reduction of this compound derivatives in THF or DMSO produces cyclopentane derivatives. []
- Tetrahydropyran Derivatives: Treatment of this compound derivatives with silver nitrate leads to tetrahydropyran derivatives, particularly those bearing electron-withdrawing groups at the α-position to the oxygen atom. [, ]
- Tetrahydrofurfuryl Alcohol Derivatives: Similar to tetrahydropyrans, treating 4-acetoxy-1,5-dibromopentane derivatives (obtained through specific photochemical reactions) with silver nitrate yields tetrahydrofurfuryl alcohol derivatives. []
- Heteracyclohexanes: 3-substituted 1,5-dibromopentanes are important intermediates in the preparation of liquid crystals containing 6-membered heterocyclic rings. []
- Spiro[cycloalkanephenalenes]: Reaction of the phenalenyl anion with this compound forms a precursor that can undergo ring closure to yield spiro[cyclohexane-1,1′-[1H]phenalene]. []
Q5: Can this compound be used to synthesize macrocycles?
A5: Yes, this compound can be used to create macrocyclic compounds:
- Macrocyclic Tetrathioethers: Reaction of this compound with (Z)-disodium-1,2-dicyanoethene-1,2-dithiolate under reflux in dioxane yields a mixture of (Z,Z)-, (Z,E)-, and (E,E)-isomers of the corresponding unsaturated macrocyclic tetrathioether. []
- Macrocyclic Schiff base: A new dialdehyde, 1,5-bis(2-formylphenyl)pentane, synthesized from this compound and salicylaldehyde can further react with 2,6-diaminopyridine to form a macrocyclic ligand. This ligand readily forms complexes with various metal ions like Cu(II), Ni(II), Pb(II), Zn(II), Cd(II), and La(III). []
Q6: How is this compound used in the synthesis of ionic liquids?
A7: this compound reacts with secondary amines under microwave irradiation in the presence of potassium carbonate and water to yield heterocyclic salts. These salts can be further subjected to anion exchange with lithium bis(trifluoromethanesulfonyl)imide to produce high yield and purity heterocyclic ionic liquids, such as piperidinium ionic liquids. []
Q7: How does the length of the dibromoalkane chain impact reactions with 1,2-phenylenebis(phosphine) in the presence of copper (I)?
A7: The reaction outcome is highly dependent on the chain length:
- 1,4-dibromobutane: Yields 1,2-phenylenebis(phospholane). []
- This compound: Forms 1,2-phenylenebis(phosphorinane). []
- 1,3-dibromopropane: Produces a mixture of phosphines including (R, R)-(±)/(R, S)-2,3,4,5-tetrahydro-1H-1,5-benzodiphosphepine and various other derivatives, highlighting the complexity and sensitivity of the reaction to the dibromoalkane chain length. []
Q8: Does altering the alkyl chain length of α,ω-dibromoalkanes influence their reactivity with 20-π-electron β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin?
A8: Yes, the length of the α,ω-dibromoalkane significantly affects the reaction outcome:
- 1,4-dibromobutane: Leads to the formation of an N,N′-bridged isophlorin. [, ]
- 1,3-dibromopropane or this compound: Results in either N-monoalkylated or N,N′-dialkylated isophlorins depending on specific reaction conditions. [, ]
Q9: What are some specific applications of this compound derivatives?
A9: Beyond its use as a synthetic building block, this compound derivatives find application in diverse fields:
- Liquid Crystals: this compound serves as a key component in synthesizing liquid crystalline polyethers. Its reaction with various substituted phenols produces monomers that, upon polymerization, exhibit liquid crystalline behavior. The type and temperature range of the liquid crystalline phases are influenced by the substituents on the phenyl ring and the length of the flexible spacer (derived from the dibromoalkane). [, ]
- Antibacterial Agents: A quaternary ammonium salt synthesized from this compound demonstrates effective antibacterial activity against both Gram-negative and Gram-positive bacteria. This eco-friendly bactericide exhibits excellent biodegradability, making it a promising candidate for applications requiring antibacterial action without persistent environmental contamination. []
Q10: What analytical techniques are used to study this compound?
A10: Various analytical techniques are employed to characterize and study this compound and its derivatives:
- Gas Liquid Chromatography (GLC): Used to analyze the purity of 1,5-dilithiopentane. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information, particularly 1H NMR, which shows a characteristic signal for the α-CH2 group. [, , ]
- Infrared (IR) Spectroscopy: Used to analyze the structure and identify functional groups in synthesized compounds. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Employed to study the optical properties of synthesized compounds, especially in materials science applications. [, ]
- Mass Spectrometry (MS): Used for determining molecular weight and identifying fragments for structural elucidation. [, ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds. [, , ]
- X-ray Diffraction: Provides detailed structural information for crystalline compounds, including bond lengths, angles, and crystal packing. [, ]
- Scanning Electron Microscopy (SEM): Used to investigate the surface morphology and particle size of materials, particularly in nanoscale applications. []
- Differential Scanning Calorimetry (DSC): Measures the thermal transitions of materials, such as melting point, glass transition temperature, and heat capacity changes associated with phase transitions. This technique is particularly relevant for studying the thermal behavior of liquid crystalline materials. [, ]
- Polarized Optical Microscopy (POM): A complementary technique to DSC used to visualize the liquid crystalline phases and their transitions. []
Q11: What is known about the environmental impact of this compound?
A12: While specific information regarding the environmental impact of this compound is limited within the provided research, the development of an eco-friendly quaternary ammonium salt bactericide derived from this compound suggests a potential for creating derivatives with less persistent environmental impact. []
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